Amino-PEG3-C2-Azido
Description
Significance of Bifunctional Linkers in Molecular Design and Chemical Biology
Bifunctional linkers are molecules that possess two distinct reactive groups, enabling them to covalently connect two different molecules. creative-biolabs.com This capability is fundamental in the construction of complex molecular architectures with tailored functions. In chemical biology and medicinal chemistry, these linkers are instrumental in developing sophisticated systems for targeted drug delivery, diagnostics, and the study of biological processes. By bridging a therapeutic agent to a targeting moiety, such as an antibody, bifunctional linkers can direct drugs to specific cells or tissues, thereby enhancing efficacy and minimizing off-target effects. purepeg.com
Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Chemical Synthesis
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. creative-proteomics.com Its derivatives are widely employed in chemical synthesis and biopharmaceutical applications due to their desirable properties, including high water solubility, biocompatibility, and lack of immunogenicity. creative-proteomics.comnih.gov The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. nih.govresearchgate.net PEGylation can increase a drug's half-life in the body, enhance its stability, and reduce its clearance by the kidneys. nih.goveuropeanpharmaceuticalreview.com
Rationale for Utilizing 1-Amino-11-azido-3,6,9-trioxaundecane as a Versatile Building Block
1-Amino-11-azido-3,6,9-trioxaundecane stands out as a particularly useful building block due to its unique trifecta of features: a reactive amine group, a versatile azide (B81097) group, and a hydrophilic PEG spacer. chemicalbook.com The primary amine can readily react with carboxylic acids, activated esters, and other carbonyl compounds to form stable amide bonds. chemicalbook.com Simultaneously, the azide group is a key participant in "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC respectively), which forms a stable triazole linkage. chemicalbook.cominterchim.fr This bioorthogonal reaction is highly specific and can be performed in aqueous conditions, making it ideal for biological applications. interchim.fr The PEG3 linker not only enhances the water solubility of the molecule and its conjugates but also provides a flexible spacer between the two connected entities. chemicalbook.com
Scope and Objectives of Academic Inquiry into the Compound's Utility
The scientific community has actively explored the utility of 1-Amino-11-azido-3,6,9-trioxaundecane in a variety of research domains. A primary focus has been its application in the synthesis of antibody-drug conjugates (ADCs), where it serves to connect a potent cytotoxic drug to a tumor-targeting antibody. purepeg.com Its role in the development of targeted drug delivery systems extends beyond ADCs to include the functionalization of nanoparticles and other drug carriers. Furthermore, this compound is extensively used in peptide and protein modification to introduce labels, imaging agents, or other functionalities. nih.gov Academic inquiry also delves into its use for creating novel bioconjugates to probe cellular interactions and for the surface modification of materials to improve their biocompatibility. One study, for instance, utilized this compound in the azide functionalization of alginate to improve gelation and tissue retention. lumiprobe.comethz.ch
Chemical and Physical Properties of 1-Amino-11-azido-3,6,9-trioxaundecane
The utility of 1-Amino-11-azido-3,6,9-trioxaundecane is underpinned by its distinct chemical and physical properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H18N4O3 | nih.gov |
| Molecular Weight | 218.25 g/mol | nih.gov |
| CAS Number | 134179-38-7 | nih.gov |
| Appearance | Very Pale Yellow Oil / Colorless to Red to Green clear liquid | chemicalbook.comtcichemicals.com |
| Density | 1.10 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.470 | sigmaaldrich.com |
| Boiling Point | 198-202 °C | aablocks.com |
Synonyms and Identifiers
The compound is known by several synonyms and is registered under various chemical identifiers, reflecting its widespread use in the scientific community.
| Identifier Type | Identifier | Source |
|---|---|---|
| Synonyms | 11-Azido-3,6,9-trioxaundecan-1-amine | nih.gov |
| Azido-PEG3-Amine | nih.gov | |
| Amino-PEG3-Azide | nih.gov | |
| 2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethylamine | sigmaaldrich.com | |
| O-(2-Aminoethyl)-O'-(2-azidoethyl)diethylene glycol | sigmaaldrich.com | |
| N3-PEG3-NH2 | nih.gov | |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | nih.gov |
| InChI Key | FPVCVHVTMPCZTH-UHFFFAOYSA-N | nih.gov |
| SMILES | C(COCCOCCOCCN=[N+]=[N-])N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCVHVTMPCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370655 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-38-7 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 1 Amino 11 Azido 3,6,9 Trioxaundecane
Retrosynthetic Analysis and Precursor Selection
A common retrosynthetic approach for 1-Amino-11-azido-3,6,9-trioxaundecane involves the disconnection of the carbon-nitrogen bonds at both ends of the trioxaundecane chain. This leads to precursors that can be sequentially functionalized.
One effective strategy begins with a symmetrical precursor, 1,11-dibromo-3,6,9-trioxaundecane. This approach allows for the sequential introduction of the azide (B81097) and a protected amino functionality. The initial step would involve a nucleophilic substitution with an azide source, followed by the introduction of a protected amine on the other terminus.
Stepwise Synthesis Protocols
The forward synthesis from the selected precursors involves a series of well-established chemical transformations.
The introduction of the azide group is typically achieved through a nucleophilic substitution reaction. researchgate.nettandfonline.com Starting from a halogenated precursor, such as a tosyl- or bromo-activated PEG derivative, sodium azide is used as the azide source. mdpi.comfsu.edu The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the SN2 reaction mechanism. mdpi.com Polyethylene (B3416737) glycol itself has been shown to be an effective and environmentally friendly medium for such nucleophilic substitutions. researchgate.nettandfonline.comtandfonline.comresearchgate.net The use of PEG as a solvent can be considered an alternative to volatile organic compounds and some ionic liquids. tandfonline.com
Table 1: Conditions for Nucleophilic Azidation
| Precursor | Azide Source | Solvent | Temperature | Yield |
| α-Tosyl-ω-hydroxyl PEG | NaN₃ | DMF | 90 °C | 95% mdpi.com |
| Halogenated Substrates | NaN₃ | PEG 400 | Room Temp. | High researchgate.net |
This table is interactive. Click on the headers to sort the data.
In multi-step syntheses involving PEG derivatives, protection of the terminal hydroxyl groups is often necessary to prevent unwanted side reactions. While the direct synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane may proceed through a tosylated intermediate, other synthetic routes for functionalized PEGs employ protecting groups. A common strategy for protecting hydroxyl groups is the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, which is introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole. Another approach involves the use of an acetal (B89532) protection group. rsc.org
A crucial step in the synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane is the selective reduction of an azide group to a primary amine. masterorganicchemistry.com This transformation can be accomplished using several methods, with the choice of reagent depending on the presence of other functional groups in the molecule.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting azides to primary amines. sdmingdechem.comyoutube.commasterorganicchemistry.com The reaction typically involves the addition of the hydride to the terminal nitrogen of the azide. youtube.com This method is highly effective but can also reduce other functional groups like esters and carboxylic acids. masterorganicchemistry.comlibretexts.org
Staudinger Reduction with PPh₃: The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines. wikipedia.orgopenochem.orgjk-sci.com The reaction proceeds in two steps: the initial reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane, followed by hydrolysis to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgopenochem.org This method is advantageous due to its high chemoselectivity, tolerating many other functional groups. acs.org
Table 2: Comparison of Azide Reduction Methods
| Method | Reagent | Key Features |
| LiAlH₄ Reduction | LiAlH₄ | Powerful reducing agent sdmingdechem.com |
| Staudinger Reduction | PPh₃, H₂O | Mild, chemoselective, high-yielding wikipedia.orgthermofisher.com |
This table is interactive. Click on the headers to sort the data.
An alternative approach to constructing the 1-Amino-11-azido-3,6,9-trioxaundecane backbone is through ethoxylation. This process involves the sequential addition of ethylene (B1197577) oxide units to an initiator molecule. researchgate.netgoogle.com By carefully controlling the reaction conditions and the choice of initiator, it is possible to build the desired oligo(ethylene glycol) chain with specific end-group functionalities. For instance, starting with an amino- or azido-containing alcohol could initiate the polymerization, followed by functionalization of the resulting terminal hydroxyl group.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Key parameters that are typically optimized include the choice of solvent, reaction temperature, duration, and the stoichiometry of the reagents. For instance, the azidation step, which involves the displacement of a mesylate or tosylate group by an azide ion, is influenced by the solvent's polarity and the reaction temperature.
Detailed research findings on the optimization of analogous PEG-linker syntheses highlight several key considerations:
Mesylation/Tosylation Step: The initial conversion of a hydroxyl group to a mesylate or tosylate is critical. To avoid side reactions, this step is often performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the acid generated. The choice of solvent, typically an aprotic solvent like dichloromethane (B109758) (DCM), is also important. nih.gov
Azidation Step: The subsequent nucleophilic substitution with sodium azide (NaN₃) is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or in refluxing ethanol (B145695) to ensure the solubility of the azide salt and facilitate the reaction. nih.govresearchgate.net The temperature and reaction time are balanced to drive the reaction to completion without promoting side reactions.
Amine Introduction: The amine group can be introduced via several methods, including the reduction of the azide group. Studies on similar compounds show that the reduction of an azide to an amine can be achieved with high efficiency using reagents like zinc dust in the presence of ammonium (B1175870) chloride. nih.gov Other methods involve Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis. nih.gov Optimization here focuses on achieving complete reduction without affecting other functional groups.
The following interactive table summarizes the impact of various reaction conditions on the synthesis, based on findings from related PEG-derivative preparations.
| Reaction Step | Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|---|
| Hydroxyl Activation (Mesylation) | Temperature | Low (0 °C to RT) | Minimizes side product formation, enhancing selectivity. | nih.govnih.gov |
| Solvent | Aprotic (e.g., DCM) | Ensures solubility of reagents and prevents participation in the reaction. | nih.govnih.gov | |
| Base | Triethylamine (TEA) | Effectively neutralizes HCl byproduct without competing as a nucleophile. | nih.gov | |
| Azide Substitution | Solvent | Polar Aprotic (DMF) or Refluxing Ethanol | Promotes dissolution of sodium azide and facilitates SN2 reaction, increasing yield. | nih.govresearchgate.net |
| Temperature | Elevated (e.g., 85 °C) | Increases reaction rate for complete conversion. | nih.gov | |
| Reagent Stoichiometry | Excess Sodium Azide (e.g., 10 eq.) | Drives the reaction to completion according to Le Chatelier's principle. | nih.gov | |
| Azide Reduction to Amine | Reducing Agent | Zn/NH₄Cl | Provides high conversion rates (>99%) and is a cost-effective method. | nih.gov |
| Solvent | Ethanol/Water | Facilitates the reaction and allows for a straightforward work-up. | nih.gov |
Purification Techniques for Research-Grade Material
Achieving research-grade purity (often >90-95%) for 1-Amino-11-azido-3,6,9-trioxaundecane requires a multi-step purification strategy to remove unreacted starting materials, reagents, and by-products from each synthetic step. sigmaaldrich.comtcichemicals.com Given the compound's hydrophilic PEG spacer and polar end-groups, a combination of techniques is typically employed. chemicalbook.com
Common purification methods include:
Liquid-Liquid Extraction: This is a fundamental technique used after the reaction work-up. The crude product is dissolved in an organic solvent like Dichloromethane (DCM), and the solution is washed with aqueous solutions to remove water-soluble impurities. For instance, washing with brine-saturated 1 M HCl can effectively remove salt by-products and excess base like triethylamine. nih.gov Subsequent extractions with basic solutions (e.g., K₂CO₃) can be used to handle different types of impurities. nih.gov
Precipitation: This technique is highly effective for purifying PEG derivatives. The crude product is dissolved in a minimal amount of a good solvent (e.g., DCM) and then added to a large volume of a non-solvent or "anti-solvent" (e.g., cold diethyl ether or methyl tert-butyl ether). nih.gov This causes the desired PEGylated compound to precipitate while many smaller, less polar impurities remain in solution.
Filtration: Filtration is used throughout the purification process. It is used to collect the solid product after precipitation. nih.gov It is also used to remove solid reagents or drying agents, such as filtering through a plug of magnesium sulfate (B86663) (MgSO₄) or silica (B1680970) gel to remove residual salts and trace amounts of water. nih.govresearchgate.net
Column Chromatography: While often considered a final resort due to potential yield loss and complexity, flash column chromatography on silica gel can be used to separate the target compound from impurities with similar solubility properties. nih.govnih.gov
The following interactive table summarizes various purification techniques and their specific applications in the synthesis of this compound and its analogs.
| Technique | Purpose | Typical Solvents/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Removal of water-soluble salts, excess reagents, and by-products. | DCM / Water, Brine, aq. HCl, aq. K₂CO₃ | Provides a significantly cleaner crude product before further purification. | nih.govnih.gov |
| Precipitation | Isolation of the PEG-ylated product from smaller, more soluble impurities. | Solvent: DCM; Anti-solvent: Diethyl ether (Et₂O) or MTBE | Yields a solid product with enhanced purity, often removing colored impurities. | nih.gov |
| Filtration | Removal of solid impurities, drying agents, or precipitated product. | Crude reaction mixture, product suspension. | Separates solid and liquid phases effectively. Can be used with SiO₂/MgSO₄ to remove residual copper or NaN₃. | nih.govresearchgate.net |
| Drying under Vacuum | Removal of residual organic solvents from the final product. | N/A | Yields the final product as a solvent-free oil or solid. | nih.govnih.gov |
Chemical Reactivity and Functional Group Transformations of 1 Amino 11 Azido 3,6,9 Trioxaundecane
Amine Group Reactivity in Conjugation Chemistry
The primary amine group of 1-Amino-11-azido-3,6,9-trioxaundecane is a versatile nucleophile that readily participates in a variety of conjugation reactions. chemicalbook.com Its reactivity is central to the covalent attachment of this linker to biomolecules or surfaces bearing electrophilic functional groups.
The amino group exhibits reactivity towards carboxylic acids and their activated derivatives, most notably N-hydroxysuccinimide (NHS) esters. chemicalbook.com Direct reaction with a carboxylic acid requires the use of a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), to form an activated intermediate that is susceptible to nucleophilic attack by the amine. researchgate.net
A more common and efficient strategy involves the use of pre-activated carboxylic acids, such as NHS esters. The NHS ester is a highly reactive intermediate that reacts with the primary amine under mild physiological conditions (typically pH 7-9) to form a stable covalent bond, releasing NHS as a byproduct. nih.gov This reaction is a cornerstone of bioconjugation for labeling proteins and other biomolecules.
The reaction between the amine group of 1-Amino-11-azido-3,6,9-trioxaundecane and a carboxylic acid or its activated ester results in the formation of a chemically stable amide bond (also known as a peptide bond in the context of amino acids). srdpharma.comnih.govyoutube.com This linkage is robust and resistant to hydrolysis under typical biological conditions, ensuring the integrity of the resulting conjugate. nih.gov For instance, the compound has been used to connect a PEG azide (B81097) moiety to the natural compound celastrol (B190767) through an amide linkage, achieved by activating the carboxylic acid with EDC and HOBt. researchgate.net This stability is crucial for applications requiring long-term association between the linker and the target molecule.
The primary amine of 1-Amino-11-azido-3,6,9-trioxaundecane can also react with carbonyl compounds, such as aldehydes and ketones. chemicalbook.com This acid-catalyzed condensation reaction results in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. libretexts.org The reaction is reversible, and the stability of the resulting C=N double bond can be enhanced by subsequent reduction to a secondary amine using a reducing agent like sodium cyanoborohydride. The pH of the reaction medium must be carefully controlled; it is typically optimal around pH 5, as high pH lacks sufficient acid to protonate the hydroxyl intermediate for water elimination, while low pH protonates the amine, rendering it non-nucleophilic. libretexts.org
The terminal amine provides a handle for the synthesis of other reactive functional groups. It can be converted into a highly reactive isothiocyanate (-N=C=S) group through treatment with reagents like thiophosgene. This isothiocyanate derivative can then be used for bioconjugation, as it reacts efficiently with primary amines on proteins (e.g., the epsilon-amine of lysine (B10760008) residues) to form a stable thiourea (B124793) linkage. srdpharma.com
| Reactant | Functional Group | Resulting Linkage | Key Conditions |
|---|---|---|---|
| Carboxylic Acid | -COOH | Amide | Requires activating agents (e.g., EDC, HOBt) |
| Activated Ester | e.g., NHS ester | Amide | Mild conditions, typically pH 7-9 |
| Aldehyde/Ketone | -CHO / -C(O)R | Imine (Schiff Base) | Acid-catalyzed, optimal pH ~5 |
| Thiophosgene | CSCl₂ | Isothiocyanate (Intermediate) | Used to create a new reactive group |
Azide Group Reactivity in Bioorthogonal Chemistry
The azide group is a key component in bioorthogonal chemistry. nih.gov It is small, metabolically stable, and essentially unreactive towards the functional groups typically found in biological systems, such as amines, thiols, and hydroxyls. nih.gov This chemical inertness allows reactions involving the azide to proceed with high specificity inside or on the surface of living cells without interfering with native biochemical processes.
The most prominent reaction of the azide group on 1-Amino-11-azido-3,6,9-trioxaundecane is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal azide of the linker and a terminal alkyne on a target molecule. chemicalbook.comsigmaaldrich.com The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.gov
The CuAAC reaction is highly efficient and specific, proceeding rapidly to completion under aqueous conditions, at neutral pH, and at room temperature. The product of this reaction is a stable, five-membered 1,2,3-triazole ring, which serves as a robust and irreversible linkage between the two conjugated molecules. chemicalbook.comsigmaaldrich.com To enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species generated under the reaction conditions, a copper-binding ligand is often included. nih.gov This powerful ligation chemistry is widely employed to attach the linker to proteins, nucleic acids, or small molecules that have been pre-functionalized with an alkyne group. chemimpex.comsigmaaldrich.com
| Reaction Name | Reactant | Functional Group | Resulting Linkage | Key Components |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified molecule | Terminal Alkyne (-C≡CH) | 1,2,3-Triazole | Cu(I) catalyst (e.g., CuSO₄ + Sodium Ascorbate), optional ligand |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN and DBCO Linkers
The azide moiety of 1-Amino-11-azido-3,6,9-trioxaundecane is particularly amenable to "click chemistry," a class of reactions known for their high efficiency and selectivity in aqueous media. chemicalbook.com Specifically, it readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of click chemistry. This reaction is advantageous for modifying biological systems where the cytotoxicity of a copper catalyst is a concern.
The reaction involves the cycloaddition of the azide with a strained cyclooctyne, such as Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO), to form a stable triazole linkage. chemicalbook.com The inherent ring strain of BCN and DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without a catalyst.
| Cyclooctyne Linker | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne (DBCO) | 0.34 |
| Bicyclononyne (BCN) | 0.28 |
Data from a study on a peptide with a hydrophilic azide-containing amino acid, used here as a proxy for the reactivity of 1-Amino-11-azido-3,6,9-trioxaundecane. researchgate.net
These rates demonstrate a rapid and efficient conjugation, typically reaching completion within minutes to a few hours at micromolar to millimolar concentrations. researchgate.net The choice between BCN and DBCO can depend on the specific application, with DBCO generally showing slightly faster kinetics with simple alkyl azides. nih.gov
Reduction of Azide to Amine for Subsequent Derivatization
The azide group of 1-Amino-11-azido-3,6,9-trioxaundecane can be chemically reduced to a primary amine, a transformation that unmasks a new reactive site for further functionalization. This conversion effectively transforms the heterobifunctional linker into a homobifunctional diamine linker, 1,11-diamino-3,6,9-trioxaundecane. chemicalbook.comsigmaaldrich.com This allows for the introduction of two identical or different molecules to the linker.
Several methods are available for the reduction of organic azides to amines, with the choice of reagent often dictated by the presence of other functional groups in the molecule. Common reducing agents include:
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) are frequently used in the Staudinger ligation, where the initial azaylide intermediate is hydrolyzed to produce the amine and phosphine (B1218219) oxide. iris-biotech.de
Thiols: Dithiothreitol (DTT) has been shown to be an effective reagent for the reduction of azides under mild conditions, which is particularly useful for reactions involving sensitive biomolecules.
The reduction of the azide is a key step in strategies where the initial azide functionality is used as a protecting group for the amine or as a reactive handle for a specific conjugation step before revealing the second amine for a subsequent reaction.
Orthogonal Reactivity of Amine and Azide Functional Groups
A significant advantage of 1-Amino-11-azido-3,6,9-trioxaundecane is the orthogonal reactivity of its terminal amine and azide groups. This means that each group can be reacted selectively in the presence of the other without cross-reactivity, allowing for a controlled, stepwise approach to the synthesis of complex bioconjugates.
The primary amine is a nucleophile that readily reacts with electrophiles such as:
Activated esters: N-hydroxysuccinimide (NHS) esters are common reagents for forming stable amide bonds with primary amines.
Carboxylic acids: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), the amine can be acylated to form an amide bond. researchgate.net
Isothiocyanates: These react with the amine to form a stable thiourea linkage. chemicalbook.com
Conversely, the azide group is largely unreactive towards the electrophiles that target the amine. Its specific reactivity is directed towards alkynes (in click chemistry) or phosphines (in Staudinger ligation). chemicalbook.com
This orthogonal reactivity is exemplified in a study where the amine group of 1-Amino-11-azido-3,6,9-trioxaundecane was first selectively reacted with a Cy3 succinimidyl ester in a sodium bicarbonate buffer at pH 8.2. The reaction proceeded overnight in the dark, yielding the fluorescently labeled azide linker with a 79% yield after purification. The azide group remained intact and available for subsequent conjugation.
| Reaction Step | Reagent | Conditions | Product | Yield |
| Amine Functionalization | Cy3 succinimidyl ester | 200mM sodium bicarbonate, pH 8.2, overnight | Cy3-labeled azido-PEG conjugate | 79% |
| Azide Functionalization | Alkyne-modified molecule | SPAAC (e.g., with DBCO or BCN) | Triazole-linked conjugate | High |
This sequential functionalization is fundamental to the use of this linker in creating precisely defined molecular architectures, such as antibody-drug conjugates or targeted imaging agents.
Stability of Functional Groups under Diverse Reaction Conditions
The utility of a bifunctional linker is also dependent on the stability of its reactive groups under various experimental conditions.
The amine group of 1-Amino-11-azido-3,6,9-trioxaundecane is a primary aliphatic amine and exhibits typical stability. It is stable under neutral and basic conditions but will be protonated to form an ammonium (B1175870) salt under acidic conditions, which deactivates its nucleophilicity.
The azide group is known for its remarkable stability under a wide range of reaction conditions, making it an excellent bioorthogonal handle. iris-biotech.de It is generally stable to:
Acidic and basic conditions: The azide group is tolerant to a broad pH range.
Oxidizing and reducing agents: While it can be reduced to an amine with specific reagents (as discussed in section 3.2.3), it is inert to many common oxidizing and reducing agents used in bioconjugation.
Nucleophiles and electrophiles: It does not react with the common nucleophiles and electrophiles found in biological systems, which is the basis of its bioorthogonality. iris-biotech.de
For long-term storage, it is recommended to keep 1-Amino-11-azido-3,6,9-trioxaundecane at -20°C. lumiprobe.com The compound is also noted to be sensitive to heat and air.
Applications of 1 Amino 11 Azido 3,6,9 Trioxaundecane in Advanced Scientific Research
Bioconjugation Strategies
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate that combines the properties of each component. The distinct reactive groups of 1-amino-11-azido-3,6,9-trioxaundecane make it an exemplary linker for these strategies.
The core utility of 1-amino-11-azido-3,6,9-trioxaundecane lies in its capacity to act as a molecular bridge. srdpharma.com The primary amine is reactive towards activated carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds, enabling the formation of stable amide bonds to proteins, peptides, or other biomolecules. chemicalbook.com Simultaneously, the terminal azide (B81097) group can be coupled to molecules containing an alkyne group through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. chemicalbook.com
This orthogonal reactivity allows for a stepwise conjugation process. For instance, a protein can first be linked to the amine end of the compound; then, this new protein-linker conjugate can be attached to a surface, a nanoparticle, or another molecule functionalized with an alkyne. The hydrophilic PEG spacer also helps to increase the water solubility of the resulting conjugates. srdpharma.comchemicalbook.com A practical application of this is the synthesis of a Cy3-labeled Azido-PEG conjugate, where the amine group is reacted with a dye, leaving the azide group available for subsequent attachment to a target molecule. pubcompare.ai
| Reactive Group | Reaction Partner | Linkage Formed |
| Amino (-NH2) | Carboxylic Acids, NHS esters | Amide |
| Azido (-N3) | Alkynes, BCN, DBCO | Triazole |
This table outlines the orthogonal reactive ends of 1-Amino-11-azido-3,6,9-trioxaundecane and their common reaction partners in bioconjugation.
Modern drug delivery systems aim to increase the therapeutic efficacy of drugs by improving their bioavailability, targeting specific tissues or cells, and controlling their release. Bioconjugation is a key strategy in creating these advanced systems. Recent studies have highlighted the potential of this compound in developing novel drug delivery mechanisms that enable precise molecular targeting. pubcompare.ai
1-Amino-11-azido-3,6,9-trioxaundecane can be used to link therapeutic agents to targeting ligands (e.g., antibodies or peptides that recognize specific cell surface receptors) or to nanocarriers (e.g., liposomes or polymeric nanoparticles). This conjugation can shield the drug from premature degradation, improve its solubility, and guide it to the desired site of action, thereby enhancing its effectiveness and potentially reducing side effects. pubcompare.ai For example, a potent but poorly soluble drug could be attached to a hydrophilic polymer via this linker to create a more effective therapeutic agent.
Heterobifunctional compounds are molecules that contain two different reactive functionalities, allowing them to link two different molecular targets. 1-Amino-11-azido-3,6,9-trioxaundecane is a foundational building block for creating such compounds. srdpharma.comchemicalbook.com By reacting small organic molecules with the amine and azide ends, researchers can synthesize complex molecular architectures. srdpharma.com
A prominent example is in the development of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. 1-Amino-11-azido-3,6,9-trioxaundecane is an ideal candidate for the linker component, connecting the two distinct biological recognition motifs.
The compound has been specifically utilized to synthesize a mannose-fluorescein conjugate designed for the study of cell-surface lectins that bind to mannose. srdpharma.comchemicalbook.com In this application, the fluorescein (B123965) molecule (a fluorescent dye) is attached to the linker via its amine group, typically by reacting with fluorescein isothiocyanate. rsc.org The mannose sugar is then coupled to the linker's azide end.
The resulting conjugate serves as a fluorescent probe. When introduced to cells, it can bind to mannose-specific lectins on the cell surface. The fluorescence from the attached fluorescein allows researchers to visualize, track, and quantify these lectin-sugar interactions, providing valuable insights into cellular recognition processes.
Polymer Science and Functional Polymer Synthesis
In polymer science, there is a continuous drive to create polymers with precisely controlled structures and functionalities. Click chemistry has emerged as a powerful tool for achieving this, and azide-functionalized linkers are central to these methods.
1-Amino-11-azido-3,6,9-trioxaundecane is used to prepare azide-functionalized polymers. chemicalbook.com The azide group is particularly useful because it is stable under most synthetic conditions but reacts very efficiently and specifically with alkyne groups in the presence of a copper(I) catalyst (CuAAC). nih.gov
There are two main strategies for its use:
Incorporation into the polymer backbone: The compound can be used as a monomer in step-growth polymerization. By reacting its amine and azide groups with appropriate co-monomers, it can be integrated directly into the main chain of the polymer.
Grafting onto an existing polymer: The amine group can be used to attach the linker to a pre-formed polymer that has reactive side chains (e.g., carboxylic acid groups). This results in a polymer decorated with pendant azide groups. These azide-functionalized polymers can then be further modified by clicking on various alkyne-containing molecules, such as fluorescent dyes, drugs, or biomolecules, to create highly functional materials.
| Research Application | Role of 1-Amino-11-azido-3,6,9-trioxaundecane | Key Functional Groups Utilized |
| Biomolecule Labeling | Linker for attaching dyes (e.g., Cy3) to proteins. pubcompare.ai | Amino (-NH2) and Azido (-N3) |
| Drug Delivery | Bridge for conjugating drugs to targeting moieties or nanocarriers. pubcompare.ai | Amino (-NH2) and Azido (-N3) |
| Heterobifunctional Synthesis | Core scaffold for connecting two different molecular entities (e.g., in PROTACs). srdpharma.comchemicalbook.com | Amino (-NH2) and Azido (-N3) |
| Lectin Studies | Linker for creating Mannose-Fluorescein probes. srdpharma.comchemicalbook.com | Amino (-NH2) and Azido (-N3) |
| Functional Polymers | Source of azide groups for polymer modification via click chemistry. chemicalbook.com | Azido (-N3) |
This table summarizes the diverse applications of 1-Amino-11-azido-3,6,9-trioxaundecane in advanced scientific research.
Synthesis of Functionalized Polymers with Tailored Solubility and Mechanical Properties
1-Amino-11-azido-3,6,9-trioxaundecane serves as a critical building block in the synthesis of functionalized polymers, primarily due to its polyethylene (B3416737) glycol (PEG)-like characteristics which enhance the hydrophilicity of the resulting materials. mdpi.comfishersci.ca The incorporation of this linker into polymer backbones or as side chains can significantly improve their solubility in aqueous media, a crucial factor for applications in biological systems. mdpi.com The flexible trioxaundecane chain can also influence the physical properties of the polymer. While the primary documented role of this compound is to impart hydrophilicity, its impact on the mechanical properties of polymers is an area of ongoing investigation. The flexible nature of the PEG-like spacer can potentially influence chain packing and entanglement, which are determinants of mechanical strength and elasticity. However, specific studies detailing the direct correlation between the incorporation of 1-Amino-11-azido-3,6,9-trioxaundecane and the resulting mechanical properties of polymers are not extensively available in the current literature.
Encoded Oligomer Synthesis using Chemoselective Iterative Approaches (e.g., Amidification and CuAAC)
A significant application of 1-Amino-11-azido-3,6,9-trioxaundecane is in the synthesis of sequence-defined or encoded oligomers. These are precision polymers where the monomer sequence is precisely controlled, akin to the structure of biopolymers like DNA and proteins. The synthesis often employs an iterative, chemoselective approach that takes advantage of the compound's orthogonal reactive ends.
In a typical strategy, the amine group of 1-Amino-11-azido-3,6,9-trioxaundecane can react with a carboxylic acid on a growing oligomer chain through an amidification reaction. Subsequently, the azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," with an alkyne-functionalized monomer. This two-step cycle of amidification and CuAAC can be repeated to build up a precisely defined oligomer sequence.
Detailed research has demonstrated the successful synthesis of a library of sequence-defined model oligomers based on a binary code. In this work, 1-Amino-11-azido-3,6,9-trioxaundecane acted as a complementary spacer building block, linking coding and non-coding monomers. The resulting monodisperse, sequence-defined oligomers were fully characterized, confirming the efficacy of this iterative approach.
Generation of End-Labeled Amino-Terminated Monotelechelic Glycopolymers
1-Amino-11-azido-3,6,9-trioxaundecane is also instrumental in the synthesis of specialized glycopolymers. Specifically, it has been used to create end-labeled, amino-terminated monotelechelic glycopolymers. These are polymers with a single reactive group at one end (monotelechelic), in this case, an amine, and with carbohydrate moieties as side chains.
The synthesis of this bifunctional linker itself has been detailed in the literature, often starting from 1,11-diazido-3,6,9-trioxaundecane. One of the azide groups is selectively reduced to an amine, yielding the desired product. This linker can then be used in multi-step polymer modification reactions. For instance, the azide end can be "clicked" onto a polymer chain that has a terminal alkyne group, thereby introducing a terminal amino group at the other end. This allows for further conjugation or labeling of the glycopolymer at a specific site.
Controlled Folding of Polystyrene Single Chains
The concept of controlled folding of synthetic polymer chains into single-chain nanoparticles (SCNPs) is a burgeoning field of research, aiming to mimic the complex, folded structures of proteins. This often involves the use of bifunctional linkers to create intramolecular crosslinks within a single polymer chain. While the amine and azide functionalities of 1-Amino-11-azido-3,6,9-trioxaundecane make it a theoretical candidate for such applications, a review of the available scientific literature does not provide specific examples of its use in the controlled folding of polystyrene single chains.
Biological Hydrogel Synthesis
Biological hydrogels are water-swollen polymer networks that are biocompatible and often biodegradable, finding use in tissue engineering, drug delivery, and as scaffolds for cell growth. The synthesis of these hydrogels frequently involves crosslinking reactions that can be facilitated by bifunctional molecules. The amine and azide groups of 1-Amino-11-azido-3,6,9-trioxaundecane could potentially be used in dual-crosslinking strategies. However, there is a lack of specific research in the current scientific literature demonstrating the application of 1-Amino-11-azido-3,6,9-trioxaundecane in the synthesis of biological hydrogels.
Nanotechnology and Nanomaterial Fabrication
Surface Modification of Nanomaterials
The surface properties of nanomaterials are critical to their function, especially in biological applications where interactions with the physiological environment can lead to aggregation or non-specific binding. Bifunctional linkers are widely used to modify the surface of nanoparticles to improve their stability and introduce specific functionalities.
1-Amino-11-azido-3,6,9-trioxaundecane, with its hydrophilic PEG-like spacer and two reactive end groups, is an ideal candidate for such surface modifications. nih.gov The amine group can be used to anchor the molecule to the nanoparticle surface, for example, by reacting with carboxyl groups on the surface of silica (B1680970) or iron oxide nanoparticles. The exposed azide group can then be used for the subsequent attachment of biomolecules, fluorescent dyes, or targeting ligands via click chemistry. This approach allows for a stable and functional coating that can enhance the biocompatibility and utility of the nanomaterials. While the principles of using such linkers are well-established, specific published studies detailing the use of 1-Amino-11-azido-3,6,9-trioxaundecane for the surface modification of specific nanomaterials are not readily found in a broad survey of the literature.
Research Findings Summary
| Application | Key Research Finding |
| Functionalized Polymer Synthesis | The compound's PEG-like structure imparts hydrophilicity, improving the solubility of polymers in aqueous solutions. mdpi.comfishersci.ca |
| Encoded Oligomer Synthesis | Successfully used as a spacer in the iterative synthesis of sequence-defined oligomers via amidification and CuAAC. |
| Glycopolymer Generation | Employed in the synthesis of end-labeled, amino-terminated monotelechelic glycopolymers. |
Creation of Nanostructures for Electronics and Catalysis
The unique properties of 1-Amino-11-azido-3,6,9-trioxaundecane make it a valuable component in the surface functionalization of nanomaterials for electronic applications. While direct studies detailing the use of this specific compound on electronic nanostructures are emerging, the principles are well-established through analogous molecules. For instance, amino-terminated PEG linkers are covalently bonded to graphene, a material with significant potential in electronics, to enhance its solubility and processability in aqueous solutions. This functionalization is crucial for creating stable dispersions necessary for fabricating layered nanostructures and conductive films.
The bifunctional nature of 1-Amino-11-azido-3,6,9-trioxaundecane offers a two-stage modification capability. The primary amine can be used for initial attachment to a nanostructure surface (e.g., graphene oxide or quantum dots) through amide bond formation. The exposed azide terminus then provides a reactive site for the subsequent "clicking" of other functional molecules, such as electronic components or catalysts, allowing for the layered and precise assembly of nano-devices. The hydrophilic PEG spacer also serves to prevent aggregation and improve the biocompatibility of these nanostructures. At present, the scientific literature does not prominently feature applications of this specific compound in the field of catalysis.
Medical Diagnostics Research
In medical diagnostics, 1-Amino-11-azido-3,6,9-trioxaundecane is employed to construct sophisticated probes and sensors for the detection of biomarkers. Its utility lies in its ability to link a biological recognition element to a signal-producing molecule or a sensor surface.
A notable application involves the synthesis of a mannose-fluorescein conjugate designed to study cell-surface mannose-specific lectins. chemicalbook.com In this work, the linker's amine group is reacted with a signaling molecule (fluorescein), and the azide group is used to attach a targeting moiety (mannose). This creates a specific probe that can bind to lectins on a cell and report its presence via fluorescence, forming the basis of a detection assay.
The underlying principle extends to various sensor platforms. For example, a structurally related compound, 1,11-Diazido-3,6,9-trioxaundecane, has been used to synthesize a fluorogenic chemosensor for the selective detection of mercury (Hg²⁺) and silver (Ag⁺) ions. sigmaaldrich.com This demonstrates the potential of the azido-PEG framework in sensor design. By using 1-Amino-11-azido-3,6,9-trioxaundecane, a researcher can first attach a capture molecule (like an antibody or nucleic acid) to a sensor chip via the amine group and then use the azide to "click" on a reporter molecule, enabling a highly specific and sensitive diagnostic assay.
Development of Controlled Release Systems
Injectable, in situ-hardening hydrogels are of great interest for drug delivery as they can be administered in a minimally invasive manner to form a drug depot directly at the target site. nih.gov These systems are designed for the controlled and sustained release of therapeutic agents, particularly proteins. nih.govrsc.org The bifunctional reactivity of 1-Amino-11-azido-3,6,9-trioxaundecane makes it an ideal cross-linking agent for creating such hydrogels.
The formation of these hydrogels can be conceptualized as a two-part system. One polymer backbone could be functionalized with active esters or carboxylic acids, while a second polymer is functionalized with alkyne groups. The introduction of 1-Amino-11-azido-3,6,9-trioxaundecane can then cross-link these two polymer systems: the amine end reacts to form a stable amide bond with the first polymer, and the azide end undergoes a click reaction with the alkyne groups on the second polymer. This process, when performed with biocompatible polymers, can occur under physiological conditions, leading to rapid gelation after injection. Therapeutic proteins can be mixed with the polymer solutions prior to injection and become entrapped within the hydrogel matrix as it forms. The mesh size and degradation rate of the hydrogel, which can be tuned by the choice of polymers and the cross-linker density, will then govern the release rate of the entrapped protein over an extended period. nih.gov
A specific and significant application of 1-Amino-11-azido-3,6,9-trioxaundecane is in the creation of biocompatible hydrogels from hyaluronic acid (HA), a major component of the natural extracellular matrix. nih.gov In one study, researchers developed a hydrogel designed to mimic cartilage tissue by cross-linking multiple biological polymers. nih.gov
The process involved the following key steps:
Modification of Polysaccharides : Hyaluronic acid (HA) and chondroitin (B13769445) sulfate (B86663) (CS) were chemically modified by reacting their carboxyl groups with the amine group of 1-Amino-11-azido-3,6,9-trioxaundecane. This attached the azido-PEG linker to the polysaccharide backbones, creating HA-azide and CS-azide derivatives.
Modification of Gelatin : Gelatin was modified with propiolic acid to introduce alkyne functional groups.
Hydrogel Formation : The azide-functionalized polysaccharides (HA-azide and CS-azide) were mixed with the alkyne-functionalized gelatin in the presence of a copper(I) chloride (CuCl) catalyst. This initiated a click chemistry reaction between the azide groups on HA/CS and the alkyne groups on gelatin, forming a stable, cross-linked hydrogel.
The gelation time for this system was found to be dependent on the concentration of the catalyst. This method provides a way to create robust, biocompatible hydrogels under mild conditions, making them suitable for biomedical applications such as tissue engineering and regenerative medicine. nih.govnih.govgoogle.com
| Parameter | Condition/Value |
|---|---|
| Cross-linking Reaction | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Azide-Functionalized Polymer | Hyaluronic Acid modified with 1-Amino-11-azido-3,6,9-trioxaundecane |
| Alkyne-Functionalized Polymer | Gelatin modified with propiolic acid |
| Catalyst | Copper(I) Chloride (CuCl) |
| Gelation Time | Decreased from 50 min to 5 min with increasing catalyst concentration |
Spin Labeling and Imaging Probes
The precise attachment of probes for imaging and biophysical studies is critical for understanding molecular function. 1-Amino-11-azido-3,6,9-trioxaundecane facilitates the creation of such probes through its orthogonal reactive ends.
The azide group is particularly useful for attaching spin labels via click chemistry. nih.gov Site-directed spin labeling is a powerful technique for studying protein structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. Traditional methods often target cysteine residues, but for proteins with native cysteines or for in vivo studies, an alternative is needed. nih.gov Click chemistry provides a highly selective and biocompatible reaction. nih.gov Researchers can incorporate an unnatural amino acid containing an alkyne group into a protein and then use an azide-functionalized spin label to attach the probe. The structure of 1-Amino-11-azido-3,6,9-trioxaundecane is ideal for synthesizing such probes, where the amine group can be used to attach the nitroxide spin label moiety.
Synthesis of Nitroxide-Azide Conjugates for MRI Applications
The development of metal-free magnetic resonance imaging (MRI) contrast agents is an area of significant research interest, with nitroxide radicals emerging as promising candidates. These organic radical contrast agents (ORCAs) offer the potential for enhanced biocompatibility compared to traditional gadolinium-based agents. The effectiveness of nitroxide-based contrast agents can be improved by increasing their molecular weight and modulating their rotational correlation time, which can be achieved by conjugating them to larger molecules or biocompatible polymers like polyethylene glycol (PEG).
1-Amino-11-azido-3,6,9-trioxaundecane is a compound that possesses key structural features for the synthesis of such conjugates. It contains a primary amine group at one end and an azide group at the other, separated by a hydrophilic trioxaundecane (PEG) spacer. This bifunctional nature allows for a two-step conjugation strategy.
Hypothetical Synthesis Pathway:
A general, two-step synthetic approach can be proposed for the creation of nitroxide-azide conjugates for subsequent attachment to biomolecules or nanoparticles for MRI applications.
Amide Bond Formation: A nitroxide radical containing a carboxylic acid functional group, such as 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-carboxy-PROXYL) or 4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-carboxy-TEMPO), could be reacted with the primary amine of 1-Amino-11-azido-3,6,9-trioxaundecane. This reaction would typically be facilitated by standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond. The product of this reaction would be a nitroxide molecule functionalized with a PEG linker and a terminal azide group.
Click Chemistry Conjugation: The resulting nitroxide-PEG-azide conjugate could then be attached to a target molecule of interest for MRI applications. This target molecule, which could be a peptide, a protein, or a nanoparticle, would need to be functionalized with an alkyne group. The azide group of the nitroxide conjugate and the alkyne group on the target molecule can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient and forms a stable triazole linkage, covalently attaching the nitroxide spin label to the target molecule.
The hydrophilic PEG spacer, inherent to the 1-Amino-11-azido-3,6,9-trioxaundecane structure, would serve to improve the water solubility and biocompatibility of the final nitroxide-biomolecule conjugate, which are crucial properties for in vivo imaging agents.
Detailed Research Findings and Data:
Specific experimental data, such as reaction yields, purification methods, and characterization data (e.g., NMR, mass spectrometry, and EPR spectroscopy) for the synthesis of nitroxide-azide conjugates using 1-Amino-11-azido-3,6,9-trioxaundecane are not available in the reviewed literature. Furthermore, data on the relaxivity (r1 and r2) and in vitro or in vivo MRI performance of such specific conjugates have not been reported. While the principles of the chemistry are well-established, the direct application of 1-Amino-11-azido-3,6,9-trioxaundecane for this particular purpose lacks specific documentation in scientific publications.
Spectroscopic and Chromatographic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Amino-11-azido-3,6,9-trioxaundecane. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of its backbone structure and the confirmation of its terminal functional groups.
In the ¹H NMR spectrum of 1-Amino-11-azido-3,6,9-trioxaundecane, the protons of the polyethylene (B3416737) glycol (PEG) backbone typically appear as a complex multiplet in the range of δ 3.5-3.7 ppm. The protons on the methylene (B1212753) groups immediately adjacent to the functional groups exhibit distinct chemical shifts. The methylene protons next to the azide (B81097) group (-CH₂-N₃) are expected to resonate at approximately δ 3.39 ppm. researchgate.net Following the successful conversion of an azide to an amine, the signal for the adjacent methylene protons shifts to around δ 2.88 ppm. researchgate.net The presence of these key signals confirms the successful synthesis and purity of the compound.
| Proton Environment | Expected ¹H NMR Chemical Shift (δ, ppm) |
| -CH₂-NH₂ | ~ 2.88 |
| -CH₂-N₃ | ~ 3.39 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~ 3.5 - 3.7 |
Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide insights into its structure. For PEG-containing molecules like 1-Amino-11-azido-3,6,9-trioxaundecane and its derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly valuable tool. nih.govnih.gov
MALDI-TOF MS allows for the accurate determination of the molecular mass of the parent ion, which for 1-Amino-11-azido-3,6,9-trioxaundecane is approximately 218.25 g/mol . nih.gov A characteristic feature observed in the mass spectra of azide-functionalized polymers is the fragmentation of the azide group through the expulsion of a nitrogen molecule (N₂), resulting in an ion that is 28 mass units less than the parent ion. nih.gov The presence of both the parent ion and this fragment ion can be a strong indicator of the presence of the azide functionality. This technique is also instrumental in characterizing polymers synthesized using this bifunctional linker, providing information on their molecular weight distribution.
| Ion | Description | Expected Mass Change |
| [M+H]⁺ or [M+Na]⁺ | Parent molecule with a proton or sodium ion adduct. | N/A |
| [M-N₂]⁺ | Fragment ion resulting from the loss of a nitrogen molecule from the azide group. | -28 Da |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., azide and amine stretches)
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the case of 1-Amino-11-azido-3,6,9-trioxaundecane, FT-IR is used to confirm the presence of both the azide and primary amine groups through their characteristic vibrational frequencies.
The azide group exhibits a strong and sharp antisymmetric stretching vibration that is typically observed in the region of 2100 cm⁻¹. nih.govmdpi.comacs.orgresearchgate.net This peak is highly characteristic and serves as a clear indicator of the azide functionality. The primary amine group is identified by the presence of two N-H stretching bands in the range of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.comwpmucdn.comspectroscopyonline.com The presence of two bands, corresponding to the symmetric and asymmetric N-H stretches, is a definitive feature of a primary amine. orgchemboulder.comspectroscopyonline.com Additionally, a C-N stretching vibration for the aliphatic amine can be observed between 1020-1250 cm⁻¹. orgchemboulder.comacenet.edu The strong C-O-C ether stretch of the PEG backbone is also prominent at around 1100 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Azide (-N₃) | Antisymmetric Stretch | ~ 2100 |
| Primary Amine (-NH₂) | N-H Stretches | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
| Ether (PEG backbone) | C-O-C Stretch | ~ 1100 |
Size-Exclusion Chromatography (SEC) for Polymer Characterization
When 1-Amino-11-azido-3,6,9-trioxaundecane is used as a linker or initiator to create larger polymeric structures, Size-Exclusion Chromatography (SEC) becomes a critical tool for characterization. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
This technique is widely used to analyze PEGylated molecules and other polymers. By comparing the elution profile of the starting materials to that of the final product, researchers can confirm the successful formation of a higher molecular weight polymer. SEC provides valuable data on the molecular weight distribution (polydispersity index, PDI) of the resulting polymer, which is a crucial parameter for understanding its physical and chemical properties.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions and assessing the purity of a compound. In the synthesis and subsequent reactions of 1-Amino-11-azido-3,6,9-trioxaundecane, TLC can be used to track the consumption of starting materials and the formation of the desired product.
By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. researchgate.netyoutube.com A successful reaction is indicated by the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, which will have a different retention factor (Rƒ). khanacademy.org For PEG-containing compounds, which are often highly polar, solvent systems such as dichloromethane (B109758)/methanol or chloroform/methanol are commonly used as the mobile phase. reddit.com Visualization of the spots on the TLC plate can often be achieved using iodine vapor, which interacts with the PEG backbone. researchgate.net
Future Research Directions and Translational Perspectives
Exploration of Novel Bioconjugation Methodologies
The future of bioconjugation techniques involving 1-Amino-11-azido-3,6,9-trioxaundecane will likely move beyond standard amine-to-carboxyl couplings and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. A significant area of development is the pursuit of multi-step, orthogonal conjugation strategies. These methods would allow for the sequential and site-specific attachment of different molecules to a central scaffold, enabling the creation of highly complex and multifunctional bioconjugates. For instance, the amine group could be used for initial protein attachment, while the azide (B81097) serves as a latent handle for the later introduction of an imaging agent or a second therapeutic molecule via a bioorthogonal reaction.
Furthermore, the development of stimulus-responsive bioconjugation is a promising frontier. This could involve the incorporation of cleavable moieties within derivatives of 1-Amino-11-azido-3,6,9-trioxaundecane, allowing for the controlled release of conjugated payloads in response to specific triggers like pH changes, redox potential, or enzymatic activity, which are characteristic of particular disease microenvironments.
Development of Advanced Polymer Architectures
The dual functionality of 1-Amino-11-azido-3,6,9-trioxaundecane makes it an ideal building block for the synthesis of advanced polymer architectures with precisely controlled designs. Future research will likely focus on its use in creating sophisticated structures such as miktoarm star polymers and sequence-controlled polymers.
Miktoarm Star Polymers: These are complex star-shaped polymers where the arms are chemically distinct. 1-Amino-11-azido-3,6,9-trioxaundecane can act as a core or a linking agent to connect different polymer arms, which can be synthesized via various polymerization techniques like ring-opening polymerization or atom transfer radical polymerization. rsc.orgnih.gov The distinct properties of each arm can be tailored to create, for example, amphiphilic star polymers that self-assemble into unique nanostructures for drug delivery applications. rsc.orgnih.gov
Sequence-Controlled Polymers: Mimicking the precise monomer sequences found in biopolymers like proteins and DNA, the development of synthetic sequence-controlled polymers is a major goal in polymer chemistry. The orthogonal reactivity of the amine and azide groups in 1-Amino-11-azido-3,6,9-trioxaundecane can be exploited in iterative synthetic strategies to introduce specific side chains or functional groups at defined positions along a polymer backbone. nih.gov Click chemistry, for which the azide group is primed, is a key tool in this approach, allowing for the high-efficiency, step-wise construction of these complex macromolecules. nih.gov
Below is a table summarizing potential advanced polymer architectures utilizing 1-Amino-11-azido-3,6,9-trioxaundecane:
| Polymer Architecture | Role of 1-Amino-11-azido-3,6,9-trioxaundecane | Potential Application |
| Miktoarm Star Polymers | Core-forming unit or linker for dissimilar polymer arms | Drug delivery, nanoreactors |
| Graft Copolymers | Attachment point for side chains onto a polymer backbone | Surface modification, biocompatibilization |
| Dendrimers | Branching unit for the construction of dendritic structures | Gene delivery, catalysis |
| Sequence-Controlled Polymers | Monomeric unit for precise functional group placement | Data storage, advanced biomaterials |
Integration into Responsive Biomaterials
The creation of "smart" biomaterials that respond to specific environmental cues is a rapidly growing field. The hydrophilic and biocompatible nature of the PEG spacer in 1-Amino-11-azido-3,6,9-trioxaundecane, combined with its versatile chemical handles, makes it an excellent candidate for incorporation into such materials.
Future research will likely see this compound used to create responsive hydrogels. nih.gov For example, it can be used as a crosslinker to form hydrogel networks where the linkage is cleavable under certain physiological conditions, leading to controlled degradation and drug release. The amine and azide groups can also be used to tether bioactive molecules, such as growth factors or peptides, within the hydrogel matrix, which can be released in a controlled manner to promote tissue regeneration.
Expansion of Applications in Targeted Drug Delivery and Imaging
Building on its current use as a linker, future applications of 1-Amino-11-azido-3,6,9-trioxaundecane in drug delivery and imaging will focus on the development of more sophisticated, multifunctional systems.
Theranostic Nanoparticles: This compound is ideally suited for the construction of theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform. thno.org For instance, a nanoparticle could be functionalized with 1-Amino-11-azido-3,6,9-trioxaundecane to simultaneously attach a targeting ligand (e.g., an antibody) via its amine group and a cytotoxic drug or an imaging agent via its azide group. thno.org This allows for targeted delivery to diseased cells and real-time monitoring of the treatment response.
Activatable Imaging Probes: A significant challenge in fluorescence imaging is achieving a high signal-to-background ratio. Activatable probes, which are fluorescently "silent" until they reach their target, are a solution to this problem. rsc.orgnih.gov 1-Amino-11-azido-3,6,9-trioxaundecane can be used to link a fluorophore to a quenching molecule through a cleavable bond that is sensitive to a specific biological trigger (e.g., an enzyme present in a tumor microenvironment). rsc.org Upon cleavage at the target site, the quencher is released, and the fluorophore's signal is "turned on," allowing for highly specific imaging. nih.gov The use of short PEG linkers, such as the one in this compound, has been shown to improve the performance of such activatable probes. nih.govnih.gov
Green Chemistry Approaches to Synthesis and Application
As the demand for biocompatible linkers grows, so does the need for environmentally friendly synthetic and application methods. Future research in this area will focus on developing greener approaches for 1-Amino-11-azido-3,6,9-trioxaundecane.
Greener Synthesis: This will involve exploring synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. The use of enzymatic catalysis or flow chemistry could offer more sustainable alternatives to traditional synthetic methods.
Greener Applications: In the context of its applications, the continued development and adoption of catalyst-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), will be crucial. These methods avoid the use of potentially cytotoxic copper catalysts, making them more suitable for in vivo applications.
Furthermore, the design of biodegradable linkers is a key aspect of green chemistry in this context. While the PEG backbone of 1-Amino-11-azido-3,6,9-trioxaundecane is generally considered biocompatible, future iterations could incorporate biodegradable linkages within the spacer itself. This would ensure that the entire linker molecule can be broken down into smaller, easily clearable components after it has fulfilled its function in the body, thereby minimizing any potential for long-term accumulation or toxicity.
Q & A
Q. What are the key synthetic routes for 1-amino-11-azido-3,6,9-trioxaundecane, and how do reaction conditions influence purity?
The compound is synthesized via nucleophilic substitution or click chemistry. For example, 1-azido-11-methanesulfonyloxy-3,6,9-trioxaundecane reacts with tetrabutylammonium fluoride (TBAF) in tert-amyl alcohol at 85°C for 3 hours, yielding 95% product after purification by silica gel chromatography . Critical factors include:
- Temperature control : Higher temperatures (85°C) accelerate substitution but may degrade azide groups.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
- Purification : Silica chromatography removes unreacted azides and sulfonate byproducts. HPLC with C18 columns is used for final purity validation (>98%) .
Q. How can researchers ensure stability during storage and handling?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent azide decomposition .
- Handling : Use impervious gloves (EN 374 standard) and avoid skin contact due to potential amine reactivity. Work under fume hoods to limit aerosol exposure .
- Stability tests : Monitor azide integrity via FTIR (sharp peak at ~2100 cm⁻¹ for N≡N stretch) and NMR (absence of new peaks indicating degradation) .
Advanced Research Questions
Q. What strategies optimize 1-amino-11-azido-3,6,9-trioxaundecane in bioorthogonal labeling of nanoparticles?
The compound serves as a heterobifunctional linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in nanoparticle conjugation:
Q. How do conflicting NMR data arise in characterizing derivatives, and how can they be resolved?
Discrepancies in ¹³C NMR shifts (e.g., for trioxaundecane backbone carbons) may stem from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters electron shielding (e.g., δ 70–75 ppm for ether oxygens in CDCl₃ vs. δ 68–72 ppm in DMSO) .
- Dynamic proton exchange : Amine protons (–NH₂) exhibit broadened peaks in D₂O due to rapid exchange; use deuterated methanol (CD₃OD) for sharper signals .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and compare to literature data (e.g., [M+Na]⁺ = 240.1052 for C₈H₁₈N₄O₃Na) .
Q. What are the challenges in using this compound for in vivo theranostic applications?
- Biotinylation efficiency : Conjugation with biotin-PEG3-alkyne requires strict pH control (8.0–8.5) to avoid amine protonation, which reduces nucleophilicity. Yields drop to <50% at pH <7.5 .
- Metabolic stability : Azide groups are susceptible to glutathione-mediated reduction in vivo. Solutions include:
- Imaging sensitivity : PET/MRI dual-modality studies show [¹⁸F]-CLIO has a detection limit of 0.1 nM in phantom assays, but in vivo background noise requires signal amplification via avidin-biotin pretargeting .
Methodological Notes
- Contradictory solubility data : While the compound is reported as a "solid/powder" in some sources , others describe it as a "colorless oil" . This may reflect batch-specific crystallinity; pre-warm to 37°C and vortex before use in aqueous reactions.
- Safety vs. reactivity : Despite its LD₅₀ >2000 mg/kg (oral, rat), azides are explosive under high pressure. Avoid grinding or heating above 50°C without solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
